molecular formula C17H10ClNO4S2 B2757816 4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 494827-20-2

4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B2757816
CAS No.: 494827-20-2
M. Wt: 391.84
InChI Key: DZQDSCTVLSZXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonamide group, a naphtho[2,1-d][1,3]oxathiol moiety, and a chlorine atom, making it an intriguing subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxonaphtho[2,1-d][1,3]oxathiol-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity is associated with the induction of apoptosis through caspase activation .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide derivatives: These compounds share a similar core structure but differ in functional groups attached to the benzenesulfonamide or naphtho[2,1-d][1,3]oxathiol moieties.

    Benzenesulfonamide derivatives: Compounds with variations in the sulfonamide group or additional substituents on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4S2/c18-10-5-7-11(8-6-10)25(21,22)19-14-9-15-16(23-17(20)24-15)13-4-2-1-3-12(13)14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQDSCTVLSZXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.